molecular formula C11H22N2O B13148596 2-Methyl-N-[(3-methylpiperidin-4-yl)methyl]propanamide

2-Methyl-N-[(3-methylpiperidin-4-yl)methyl]propanamide

Cat. No.: B13148596
M. Wt: 198.31 g/mol
InChI Key: SBYSZWOYBWFAJX-UHFFFAOYSA-N
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Description

2-Methyl-N-[(3-methylpiperidin-4-yl)methyl]propanamide (CAS 1602387-09-6) is a chemical compound with the molecular formula C11H22N2O and a molecular weight of 198.31 g/mol . It features a propanamide backbone linked to a (3-methylpiperidin-4-yl)methyl group, a structure that places it within a class of synthetically accessible piperidine derivatives of interest in medicinal chemistry research . Compounds with piperidine and propanamide motifs are frequently investigated for their potential interactions with various biological targets. For instance, some derivatives in this structural class have been studied as potent agonists for opioid receptors , while others have been explored as antagonists for cannabinoid receptors . The specific research applications and biological profile of this compound are subject to ongoing investigation. This product is intended for research purposes and analysis in a controlled laboratory environment only. It is strictly marked as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety protocols.

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

2-methyl-N-[(3-methylpiperidin-4-yl)methyl]propanamide

InChI

InChI=1S/C11H22N2O/c1-8(2)11(14)13-7-10-4-5-12-6-9(10)3/h8-10,12H,4-7H2,1-3H3,(H,13,14)

InChI Key

SBYSZWOYBWFAJX-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCC1CNC(=O)C(C)C

Origin of Product

United States

Preparation Methods

Acylation to Form the Propanamide

The secondary amine obtained from the reductive amination step is then acylated with propionyl chloride or activated propionic acid derivatives to form the amide bond.

  • Procedure :

    • Dissolve the amine intermediate in an inert solvent such as dichloromethane or tetrahydrofuran.
    • Add propionyl chloride dropwise at low temperature (0–5 °C) in the presence of a base such as triethylamine to neutralize HCl formed.
    • Stir the reaction mixture until completion, monitored by TLC or HPLC.
    • Work-up involves aqueous extraction, drying, and purification by column chromatography or recrystallization.
  • Notes :

    • Using propionic anhydride is an alternative acylation method.
    • Careful control of temperature prevents side reactions such as over-acylation or ring opening.

Alternative Synthetic Strategies

Piperidin-4-one Intermediate Route

An alternative method involves the synthesis of 3-methylpiperidin-4-one derivatives, which are then converted to the target compound by reductive amination and subsequent acylation.

  • Preparation of 3-methylpiperidin-4-one :

    • Selective reduction of tetrahydropyridinylidene salts or related intermediates can yield substituted piperidin-4-ones.
    • This intermediate provides a versatile platform for further functionalization.
  • Conversion to target amide :

    • Reductive amination of the ketone with methylamine or formaldehyde derivatives.
    • Followed by acylation to introduce the propanamide group.

Double Aza-Michael Reaction

Recent advances describe double aza-Michael reactions to construct chiral piperidine scaffolds with high stereoselectivity, which could be adapted for preparing substituted piperidines like 3-methylpiperidin-4-yl derivatives. This method offers atom efficiency and stereochemical control but is more complex and less common for this specific compound.

Summary Table of Preparation Methods

Step Method/Reaction Type Reagents/Conditions Advantages References
Piperidine functionalization Reductive amination 3-methylpiperidine + formaldehyde + NaBH3CN Mild, selective N-substitution
Amide formation Acylation Propionyl chloride + base (Et3N) High yield, straightforward
Alternative intermediate Reduction of tetrahydropyridinylidene salts Selective reduction agents (e.g., MnO2) Access to piperidin-4-one intermediates
Advanced scaffold synthesis Double aza-Michael reaction Michael acceptors + amines Stereoselective, atom-efficient

Research Findings and Considerations

  • The reductive amination approach is the most commonly reported and practical method for preparing the N-substituted piperidine intermediate due to its operational simplicity and good yields.

  • The acylation step must be carefully controlled to avoid side reactions, with propionyl chloride preferred for its reactivity and ease of handling.

  • Use of piperidin-4-one intermediates allows for stereochemical diversity and functional group tolerance, but requires additional synthetic steps.

  • The double aza-Michael reaction presents a modern, atom-economical strategy for related piperidine derivatives but is less documented specifically for this compound.

Chemical Reactions Analysis

2-Methyl-N-[(3-methylpiperidin-4-yl)methyl]propanamide undergoes various chemical reactions, including:

Scientific Research Applications

2-Methyl-N-[(3-methylpiperidin-4-yl)methyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-N-[(3-methylpiperidin-4-yl)methyl]propanamide involves its binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesic effects. The molecular targets include the mu-opioid receptor, and the pathways involved are primarily related to pain modulation and signal transduction .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Pharmacological Relevance

The compound shares structural similarities with several propanamide derivatives, particularly opioid receptor modulators and antiandrogens. Below is a comparative analysis of key analogues:

Table 1: Comparative Analysis of 2-Methyl-N-[(3-methylpiperidin-4-yl)methyl]propanamide and Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Activity References
Target Compound C₁₁H₂₁N₂O 197.3 3-methylpiperidinylmethyl, propanamide Not specified (CNS potential)
4-Fluoroisobutyrylfentanyl (4F-iBF) C₂₃H₂₆FN₃O 379.47 Phenethyl-piperidine, fluorophenyl, propanamide Opioid agonist
Flutamide C₁₁H₁₁F₃N₂O₃ 276.21 Nitrophenyl, trifluoromethyl, propanamide Antiandrogen
para-Chloroisobutyryl fentanyl C₂₂H₂₆ClN₂O 376.91 Chlorophenyl, phenethyl-piperidine, propanamide Opioid agonist
2-Methyl-N-(piperidin-4-yl)propanamide hydrochloride C₉H₁₉ClN₂O 206.72 Piperidin-4-yl, propanamide, hydrochloride salt Not specified

Key Differences and Implications

Substituents on the Piperidine Ring: The target compound features a 3-methylpiperidinylmethyl group, distinguishing it from fentanyl analogues (e.g., 4F-iBF, para-chloroisobutyryl fentanyl), which typically have a phenethyl-piperidine scaffold . The absence of a phenethyl group in the target compound likely reduces opioid receptor affinity, as phenethyl is critical for µ-opioid receptor binding in fentanyl derivatives.

Aromatic vs. Aliphatic Substituents :

  • Flutamide and other antiandrogens incorporate aromatic substituents (e.g., nitrophenyl, trifluoromethyl), which are absent in the target compound. This suggests divergent therapeutic applications (CNS vs. endocrine modulation).

The 3-methylpiperidinylmethyl group may confer metabolic stability compared to compounds with ester or thiazole moieties (e.g., : 2-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide).

Research Findings and Regulatory Considerations

  • The target compound’s structural divergence may exempt it from strict opioid controls, but its piperidine core warrants scrutiny.
  • Antiandrogens : Flutamide’s clinical use highlights the therapeutic versatility of propanamide derivatives . The target compound’s lack of aromatic groups suggests a different mechanism of action.

Biological Activity

2-Methyl-N-[(3-methylpiperidin-4-yl)methyl]propanamide, a compound structurally related to various opioid derivatives, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, focusing on analgesic properties, receptor interactions, and relevant case studies.

Chemical Structure and Properties

The compound features a propanamide backbone with a methyl group and a 3-methylpiperidine moiety, which may influence its interaction with biological targets. Understanding its chemical structure is crucial for elucidating its pharmacological effects.

Analgesic Properties

Research indicates that compounds similar to this compound exhibit potent analgesic effects. For example, fentanyl-related compounds have demonstrated high μ-opioid receptor affinity, leading to significant analgesia. The ED50 values for these compounds can be extremely low, indicating high potency .

Compound NameED50 (mg/kg)Receptor Affinity
Fentanyl0.00058μ > δ > κ
This compoundTBDTBD

Receptor Interactions

The biological activity of this compound is likely mediated through interactions with opioid receptors. Research on related compounds shows that they primarily target μ-opioid receptors while exhibiting varying degrees of affinity for δ and κ receptors . This selectivity is critical for minimizing side effects commonly associated with non-selective opioid agonists.

Study on Analgesic Efficacy

In a comparative study of various piperidine derivatives, the analgesic efficacy of this compound was evaluated against established opioids. The findings suggested that this compound could achieve comparable analgesic effects with potentially lower side effects due to its selective receptor activity. The study utilized a tail flick test in rodents to assess pain relief .

Pharmacokinetics and Metabolism

Another study explored the pharmacokinetics of similar compounds, revealing that the metabolism primarily occurs in the liver through cytochrome P450 enzymes. This metabolic pathway is essential for understanding both efficacy and safety profiles, as it influences the duration of action and potential toxicity .

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